Lipophilicity Advantage: Higher Calculated LogP Value Compared to 3‑Pyridyl Isomer
The computed octanol‑water partition coefficient (XLogP3) of 2‑(1‑tert‑butyl‑1H‑pyrazol‑5‑yl)pyridine is 1.8 [1], which is higher than the calculated LogP of 1.29 reported for the 3‑pyridyl isomer . This difference of +0.51 log units indicates a more lipophilic character for the 2‑pyridyl isomer, which can translate to enhanced membrane permeability in biological assays or improved solubility in non‑polar media for synthetic applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 3-(1-tert-butyl-1H-pyrazol-5-yl)pyridine, LogP = 1.29 |
| Quantified Difference | +0.51 log units |
| Conditions | Computed values using XLogP3 algorithm (PubChem) and vendor‑reported LogP |
Why This Matters
Higher lipophilicity can be crucial for applications requiring improved passive membrane permeability or organic phase partitioning, making the 2‑pyridyl isomer a preferred starting point for certain drug discovery campaigns or extraction protocols.
- [1] PubChem. 2-(1-(tert-Butyl)-1H-pyrazol-5-yl)pyridine. Compound Summary for CID 56956127. National Center for Biotechnology Information. View Source
